4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a pyrido[1,2-a]pyrimidine derivative featuring a carbaldehyde group at position 3, a ketone at position 4, and a substituted anilino group at position 2. The 3-(trifluoromethyl)phenyl substituent introduces strong electron-withdrawing effects, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogues.
Properties
IUPAC Name |
4-oxo-2-[3-(trifluoromethyl)anilino]pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)10-4-3-5-11(8-10)20-14-12(9-23)15(24)22-7-2-1-6-13(22)21-14/h1-9,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTRDLDCCQNKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326599 | |
| Record name | 4-oxo-2-[3-(trifluoromethyl)anilino]pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667734 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
324070-10-2 | |
| Record name | 4-oxo-2-[3-(trifluoromethyl)anilino]pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a member of the pyridopyrimidine family, which has garnered interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various enzyme targets. It has been shown to exhibit inhibitory effects on:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR results in reduced synthesis of tetrahydrofolate, which is crucial for DNA synthesis and repair. This mechanism is vital in cancer therapeutics where rapid cell division occurs.
- Cyclooxygenase (COX) Enzymes : The compound has demonstrated moderate inhibition against COX-2, an enzyme involved in inflammatory processes. This suggests potential anti-inflammatory properties.
- Lipoxygenases (LOX) : Inhibition of LOX enzymes, particularly LOX-5 and LOX-15, indicates potential applications in treating conditions like asthma and other inflammatory diseases.
Biological Activity Overview
Study 1: Anti-Cancer Activity
In a study evaluating the cytotoxic effects of various pyridopyrimidine derivatives, including the target compound, it was found that it significantly inhibited proliferation in breast cancer cell lines (MCF-7). The mechanism was associated with the induction of apoptosis and cell cycle arrest at the G1 phase. The IC50 value was determined to be approximately 15 µM, indicating a promising therapeutic index for further development.
Study 2: Anti-inflammatory Potential
Another investigation assessed the anti-inflammatory effects of the compound in a murine model of inflammation. The results indicated a reduction in paw edema by approximately 40% compared to control groups. This effect was attributed to the inhibition of COX-2 and LOX pathways, suggesting its potential as an anti-inflammatory agent.
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between the compound and its target enzymes. The trifluoromethyl group enhances binding affinity through pi-stacking interactions with aromatic residues within the active sites of DHFR and COX enzymes. These studies provide insights into optimizing structure for enhanced biological activity.
Scientific Research Applications
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
One of the primary applications of this compound is as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in managing type II diabetes mellitus by enhancing insulin secretion and decreasing glucagon levels. The compound has shown promising results in preclinical studies for its ability to inhibit DPP-IV effectively, which could lead to its use in developing new diabetes medications .
Antiviral Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit antiviral properties, particularly against RNA viruses. The compound's structure allows it to interact with viral polymerases, potentially inhibiting their function. For instance, related compounds have shown activity against the Zika virus, targeting the NS5 RNA-dependent RNA polymerase, which is critical for viral replication . This suggests that 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde could be explored further for antiviral drug development.
Case Study 1: DPP-IV Inhibition
A patent (WO2006104356A1) describes the synthesis and evaluation of compounds that inhibit DPP-IV activity. The findings suggest that modifications to the trifluoromethyl group can enhance inhibitory potency and selectivity against DPP-IV, indicating a potential pathway for optimizing this compound for therapeutic use in diabetes management .
Case Study 2: Antiviral Activity Against Zika Virus
In a study published by Frontiers in Chemistry, derivatives of pyrido[1,2-a]pyrimidines were tested for their ability to inhibit Zika virus replication. The study highlighted that specific substitutions on the phenyl ring significantly affected antiviral activity. This suggests that structural modifications to this compound could enhance its effectiveness as an antiviral agent .
Comparative Analysis Table
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances stability and lipophilicity compared to methyl () or chloro () substituents . Basic Nitrogen Moieties: Piperazinyl derivatives () exhibit improved solubility due to ionizable nitrogen atoms, contrasting with the target compound’s neutral anilino group . Aromatic vs.
Solubility and Bioavailability :
- The furan-based compound () has measurable aqueous solubility (19.5 µg/mL at pH 7.4), likely higher than the target compound due to its lower molecular weight and polar furan group .
- Chlorophenyl-piperazinyl derivatives () may balance lipophilicity and solubility, making them candidates for oral bioavailability .
Research Implications
While direct activity data for the target compound is unavailable, structural comparisons suggest:
- Kinase Inhibition Potential: The pyrido[1,2-a]pyrimidine core is common in kinase inhibitors; the CF₃ group may enhance target affinity through hydrophobic interactions.
- Antimicrobial Applications : Piperazinyl and chlorophenyl analogues () have shown relevance in antimicrobial studies, suggesting possible utility for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
